molecular formula C6H5N3 B065942 1H-Imidazo[4,5-b]pyridine CAS No. 170245-19-9

1H-Imidazo[4,5-b]pyridine

Cat. No.: B065942
CAS No.: 170245-19-9
M. Wt: 119.12 g/mol
InChI Key: GAMYYCRTACQSBR-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine is a fused bicyclic heterocycle comprising an imidazole ring fused to a pyridine ring at positions 4 and 5 (Figure 1). Its structural resemblance to purine enables interactions with biomolecules like DNA, RNA, and proteins, making it pharmacologically significant .

Biological Activity

1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Structure and Synthesis

This compound consists of an imidazole ring fused to a pyridine ring, giving it a unique structural profile that is similar to purine bases. This similarity underpins its biological activities, particularly in targeting various enzymes and receptors. The synthesis of this compound typically involves cyclization reactions and can be modified to produce various derivatives with enhanced biological properties .

1. Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound derivatives. For example:

  • PARP Inhibition : Compounds derived from this scaffold have shown promising activity as PARP inhibitors, which are crucial in cancer therapy. One notable derivative demonstrated an IC50 value of 8.6 nM against tumor cell lines, indicating potent anticancer activity .
  • GSK-3 Inhibition : Some derivatives have been identified as GSK-3 inhibitors, which play a role in cell proliferation and survival pathways. The modification of substituents on the imidazo ring significantly enhances their inhibitory effects .

2. Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. Studies revealed that certain derivatives exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance:

  • A series of synthesized compounds showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .

3. Antioxidant and Anti-inflammatory Effects

The antioxidant properties of these compounds have been evaluated in various contexts:

  • One study reported that specific derivatives could diminish oxidative stress responses in human retinal pigment epithelial cells, indicating their potential for treating inflammatory conditions associated with obesity and retinal ischemia .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : Many derivatives act as inhibitors of key kinases involved in signaling pathways related to cancer progression and inflammation. For example, c-Met kinase inhibitors derived from this scaffold have shown efficacy in preclinical models .
  • Receptor Modulation : Some compounds have been identified as antagonists for biological receptors such as AT1 receptors, which are involved in cardiovascular regulation .

Data Summary

Biological ActivityCompound DerivativeTarget Pathogen/EnzymeIC50/MIC Value
Anticancer (PARP Inhibitor)Compound 9Tumor Cells8.6 nM
AntitubercularCompound 5gMycobacterium tuberculosis0.5 μmol/L
AntibacterialCompound 2Staphylococcus aureusMIC < 1 μmol/L
Anti-inflammatoryCompound 22Human retinal pigment epithelialNot specified

Case Studies

  • Antitubercular Activity Study : A series of imidazo[4,5-b]pyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. The study found that certain compounds exhibited potent antitubercular activity with MIC values as low as 0.5 μmol/L, suggesting their potential for further development into therapeutic agents for tuberculosis treatment .
  • GSK-3 Inhibition Study : Research conducted by Lee et al. demonstrated that modifications at the C-7 position significantly increased the inhibition of GSK-3 activity among synthesized derivatives. This finding underscores the importance of structural optimization in enhancing biological activity .

Scientific Research Applications

Antimicrobial Activity

1H-Imidazo[4,5-b]pyridine derivatives have shown promising results as antimicrobial agents. Research indicates that these compounds exhibit significant activity against Mycobacterium tuberculosis, with several derivatives demonstrating low minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L . The structure-activity relationship (SAR) studies have identified key modifications that enhance their efficacy against tuberculosis, making them potential candidates for further development in combating this global health challenge.

Table 1: Antitubercular Activity of Selected this compound Derivatives

CompoundMIC (μmol/L)Target Pathogen
5c0.6Mycobacterium tuberculosis
5g0.5Mycobacterium tuberculosis
5i0.8Mycobacterium tuberculosis
5u0.7Mycobacterium tuberculosis

Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied, particularly their role as inhibitors of various kinases involved in cancer progression. For instance, novel compounds have been developed that selectively inhibit c-Met kinase, which is implicated in oncogenic signaling pathways. These inhibitors demonstrated nanomolar activity and effectively suppressed the proliferation of Met-dependent lung cancer cells at submicromolar concentrations .

Another study highlighted the ability of certain imidazo[4,5-b]pyridine derivatives to inhibit Aurora kinases, critical regulators of mitosis. Compounds with IC50 values as low as 0.025 µM against Aurora B kinase were reported, indicating their potential as targeted cancer therapies .

Table 2: Inhibition Potency of Imidazo[4,5-b]pyridine Derivatives Against Cancer Targets

CompoundTarget KinaseIC50 (µM)
Compound AAurora A0.042
Compound BAurora B0.025
Compound Cc-MetNanomolar

Antiviral Activity

Research has also explored the antiviral effects of this compound derivatives against hepatitis B virus (HBV). Specific compounds were found to reduce HBV replication significantly by targeting viral components and interfering with the virus's life cycle. Notably, certain derivatives exhibited competitive anti-HBV effects comparable to established treatments like pegylated interferon α2b, showcasing their potential in managing viral infections .

Table 3: Antiviral Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundViral TargetEffectiveness
Compound DHBVReduces rcDNA levels
Compound EHBVInhibits cccDNA accumulation

Other Biological Activities

Beyond antimicrobial and anticancer applications, this compound derivatives display a range of other biological activities:

  • Anti-inflammatory: Certain compounds have been shown to inhibit inflammatory pathways associated with obesity and retinal ischemia by modulating transcription factors like Nrf2 and NF-κB .
  • Antioxidant: These compounds exhibit antioxidant properties by scavenging radical species and protecting cells from oxidative stress damage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-imidazo[4,5-b]pyridine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of pyridine-2,3-diamine with carbonyl-containing reagents (e.g., aldehydes or ketones). For example, microwave-assisted reactions with pyrazole-4-carboxaldehydes in ethanol under reflux improve yields (up to 61%) compared to conventional heating . Substituent effects on the pyridine ring can be optimized using base-promoted conditions (e.g., NaOH in pyridine at 80°C) to form spiro-fused derivatives .

Q. How is the molecular structure of this compound characterized experimentally and theoretically?

  • Methodological Answer : X-ray diffraction (XRD) reveals orthorhombic crystal structures (space group Pna2₁) with planar conformations and NH···N hydrogen bonding . Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set validates vibrational modes (IR/Raman) and electronic properties, aligning with experimental data .

Q. What biological activities have been preliminarily identified for this compound derivatives?

  • Methodological Answer : Screening against Mycobacterium tuberculosis (H37RV) shows antitubercular activity (MIC ≤ 6.25 µg/mL) for nitro-substituted derivatives . Kinase inhibition assays (e.g., EGFR, VEGFR) and antimicrobial studies (e.g., S. aureus) are standard for evaluating anticancer and antibacterial potential .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data across derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like DprE1 (tuberculosis) or kinase domains identifies binding affinities and steric/electronic mismatches. For example, nitro groups at position 6 enhance interactions with DprE1’s catalytic lysine, while bulky substituents reduce efficacy . Comparative Molecular Field Analysis (CoMFA) further optimizes substituent selection .

Q. What strategies improve synthetic yields of this compound derivatives with electron-withdrawing groups (EWGs)?

  • Methodological Answer : EWGs (e.g., -NO₂) require careful control of pH and temperature to avoid side reactions. Base-mediated conditions (NaOH, pyridine) at 80°C enhance regioselectivity, achieving yields >60% for nitro-substituted derivatives . Microwave irradiation reduces reaction times (≤3 hours) while maintaining yields .

Q. How do ABC transporters influence the carcinogenicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)?

  • Methodological Answer : In vivo models (e.g., Mdr1a/1b knockout mice) combined with LC-MS/MS quantify PhIP metabolites (e.g., N-OH-PhIP) in plasma and tissues. ABC transporters like Bcrp1 modulate intestinal absorption, with knockout models showing 3-fold higher adduct formation in colon tissue .

Q. What analytical techniques quantify PhIP-DNA adducts in biological samples?

  • Methodological Answer : Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with isotopic labeling (e.g., PhIP-d3) detects adducts at femtomolar levels. Proteolytic digestion (trypsin) followed by immunoenrichment isolates albumin adducts (e.g., PhIP-Cys34) for carcinogenicity risk assessment .

Q. How do reaction mechanisms involving ammonia and formaldehyde contribute to PhIP formation in cooked foods?

  • Methodological Answer : Model systems (creatine/phenylalanine at 180°C) simulate Maillard reactions. GC-MS identifies phenylacetaldehyde as a key intermediate, while isotopic tracing (¹⁵N-ammonia) confirms incorporation into the imidazo ring. Kinetic studies show formaldehyde accelerates cyclization rates by 40% .

Q. Methodological Considerations Table

Research FocusKey TechniqueCritical ParametersReference
Synthesis Microwave-assisted condensationSolvent (ethanol), temperature (reflux), time (3 h)
Structural Analysis DFT/B3LYPBasis set (6-31G(d,p)), vibrational frequency scaling (0.961)
Biological Assays Molecular dockingGrid box size (20 ų), Lamarckian genetic algorithm
Metabolite Detection UPLC-MS/MSColumn (C18), collision energy (20–35 eV), LOD (0.1 pg/mL)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazo[4,5-b]pyridine Derivatives

Derivatives with functional groups at positions 2, 3, 6, or 7 demonstrate distinct physicochemical and biological properties:

Table 1: Key Derivatives and Their Properties

Compound Substituents Melting Point (°C) Yield (%) Biological Activity Reference
6-Bromo-4-(4-methyl-benzyl)-2-phenyl-3H-imidazo[4,5-b]pyridine (5) Bromo, phenyl, 4-methyl-benzyl 160 45 Antimicrobial (Staphylococcus aureus)
Ethyl 2-(6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridin-1-yl)acetate (8) Bromo, phenyl, ethyl ester 140 10 Lower yield due to steric effects
2-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine (11) Amidino-substituted phenyl >300 62.2 Antitrypanosomal

Key Findings :

  • Bromine substitution enhances antimicrobial potency but may reduce synthetic yields .
  • Amidino groups improve solubility and target binding in antitrypanosomal applications .

PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)

PhIP, a mutagenic heterocyclic amine formed in cooked meats, shares structural homology but includes an amino-methyl group:

Comparison :

  • Formation : Generated at >150°C from phenylalanine and creatine .
  • Toxicity: Exhibits carcinogenicity in Ames tests, unlike most therapeutic imidazo[4,5-b]pyridines .
  • Inhibition: Flavonoids (e.g., sweet potato leaf extracts) reduce PhIP formation by 67.3%, while quercetin and rutin show mixed effects .

Imidazo[4,5-b]pyrazine and 1H-Pyrazolo[3,4-b]pyridine

Imidazo[4,5-b]pyrazine :

  • Replaces pyridine with pyrazine.
  • Activity: Static or growth-slowing against Trypanosoma brucei .

1H-Pyrazolo[3,4-b]pyridine :

  • Contains a pyrazole ring fused to pyridine.
  • Activity : Cidal against T. brucei with biphasic mechanisms .

Structural Impact :

  • Pyrazine/pyrazole rings alter electron distribution, affecting target specificity and potency .

Comparison with Functionally Related Heterocycles

Benzimidazoles

1H-Benzo[d]imidazole :

  • Benzene fused to imidazole.
  • Activity : Antimycobacterial (MIC: 1–4 µg/mL) .
  • Divergence : Lacks pyridine’s hydrogen-bonding capacity, reducing kinase affinity compared to imidazo[4,5-b]pyridines .

3H-Imidazo[4,5-b]pyridine

  • Tautomeric form with hydrogen at position 3.
  • Application : Aurora kinase inhibition (IC50: <10 nM) .
  • Difference : 3H-tautomers exhibit altered binding kinetics compared to 1H-forms .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine
Source PubChem
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InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMYYCRTACQSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9075375
Record name 1H-Imidazo[4,5-b]pyridine
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Molecular Weight

119.12 g/mol
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CAS No.

273-21-2
Record name Imidazo[4,5-b]pyridine
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Record name Pyrido[2,3-d]imidazole
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Synthesis routes and methods I

Procedure details

Imidazopyridine salt E-3 is prepared from aminopyridine E-1 (also D-1) (refer to Chart D) (commercial source) or the amino pyridine A-2 (refer to Chart A) and dihaloacetone E-2 (Aldrich) either by a two-step procedure whereby E-1 and E-2 are stirred in a solvent such as dimethoxyethane with or without the addition of a base such as triethylamine or potassium carbonate to give imidazopyridine salt E-3. If dimethoxyethane alone is used as solvent, it is then replaced with alcoholic solvent and E-3 is heated until no additional E-4 is formed.
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Synthesis routes and methods II

Procedure details

Using the general procedure for the phenylaminophenylacetic, acid synthesis described in Step F of Example 25, the product of Step B was alkylated with methyl 2-bromophenylacetate. Standard workup and purification by flash chromatography afforded the title compound.
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Synthesis routes and methods III

Procedure details

A mixture of 4-amino-6-chloropyrimidine-5-carbonitrile (B) (1.0 eqv.), C-5 (1.0 eqv.) and DIEA (3.0 eqv.) in n-butanol was stirred at 110° C. for overnight. The reaction was monitored by TLC, after completion of reaction the reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using 0 to 10% gradient of MeOH in DCM as eluent to give C-6.
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Synthesis routes and methods IV

Procedure details

2-Mercaptoimidazo[4,5-b]pyridine and 2-(N-cylopentylamino)benzyl chloride hydrochloride were reacted in an aqueous ethanol solution to obtain 2-[2-(N-cyclopentylamino)benzylthio[-imidazo[4,5-b]pyridine in the same manner as in Example 9-(2). The obtained 2-[2-(N-cyclopentylamino)benzylthio]imidazo[4,5-b]pyridine was oxidized by m-chloroperbenzoic acid in chloroform in the same manner in Example 9-(3) to give 2-[2-(N-cyclopentylamino)benzylsulfinyl]imidazo[4,5-b]pyridine as a pale yellow crystalline product. m.p.: 134° C. (decompn.)
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Imidazo[4,5-b]pyridine
1H-Imidazo[4,5-b]pyridine
1H-Imidazo[4,5-b]pyridine
1H-Imidazo[4,5-b]pyridine
1H-Imidazo[4,5-b]pyridine
1H-Imidazo[4,5-b]pyridine

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